(1S)-1-(thiophen-2-yl)ethan-1-amine
Description
Significance of Chiral Amines as Structural Motifs and Synthetic Intermediates in Advanced Organic Synthesis
Chiral amines are organic compounds that are of central importance in the field of synthetic organic chemistry. researchgate.net Their significance stems from their prevalence as core structural units in a vast array of natural products, pharmaceuticals, agrochemicals, and other biologically active molecules. acs.orgresearchgate.net It is estimated that approximately 40-45% of small-molecule pharmaceuticals feature a chiral amine scaffold within their structure. acs.orgyork.ac.uk
The specific three-dimensional arrangement, or stereochemistry, of these amines is often crucial for their biological function. openaccessgovernment.org A molecule and its non-superimposable mirror image, known as enantiomers, can exhibit vastly different therapeutic effects or toxicities. openaccessgovernment.org The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, underscores the critical need to produce bioactive compounds as single, pure enantiomers. openaccessgovernment.org
Beyond being integral components of final products, chiral amines are highly valued as versatile synthetic intermediates and building blocks. researchgate.netsigmaaldrich.com They are employed in a multitude of ways in advanced organic synthesis. For instance, they can be used as chiral bases in enantioselective reactions or as resolving agents to separate racemic mixtures of acidic compounds. sigmaaldrich.com Furthermore, chiral amines are fundamental to the synthesis of more complex molecules, including various drugs and natural products. researchgate.net The development of efficient and selective methods for synthesizing chiral amines, such as asymmetric hydrogenation and biocatalysis, remains a major focus of research, aiming for atom-economical and sustainable processes. researchgate.netnih.gov
Overview of (1S)-1-(thiophen-2-yl)ethan-1-amine within the Landscape of Chiral Building Blocks
Within the broad and vital class of chiral amines, this compound emerges as a significant chiral building block for research and synthesis. moldb.com As its name indicates, this compound features a thiophene (B33073) ring attached to a chiral ethylamine (B1201723) backbone. The "(1S)" designation specifies the absolute configuration at the stereogenic carbon center, the atom bonded to the amine group, the thiophene ring, a methyl group, and a hydrogen atom.
This compound is a specific example of the α-chiral amines that are widely used as intermediates in the production of fine chemicals and active pharmaceutical ingredients. openaccessgovernment.org Its utility lies in its defined stereochemistry, which allows chemists to introduce a specific chiral center into a target molecule. The presence of the thiophene ring, a sulfur-containing aromatic heterocycle, also offers further opportunities for chemical modification through reactions like electrophilic substitution. nih.gov
Classified as a chiral building block, this compound is primarily utilized in chemical research and development as a starting material or intermediate for creating more complex, optically pure compounds. moldb.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (1S)-1-thiophen-2-ylethanamine | nih.gov |
| CAS Number | 27948-34-1 | moldb.comnih.govchemscene.com |
| Molecular Formula | C₆H₉NS | moldb.comnih.gov |
| Molecular Weight | 127.21 g/mol | moldb.comnih.gov |
| InChI Key | LYJBVRVJQXVVPI-YFKPBYRVSA-N | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-thiophen-2-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJBVRVJQXVVPI-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CS1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1s 1 Thiophen 2 Yl Ethan 1 Amine and Its Enantiomers
Enantioselective Synthetic Approaches to Chiral 1-(Thiophen-2-yl)ethan-1-amine
Direct asymmetric synthesis offers an efficient route to chiral amines, avoiding the loss of 50% of the material inherent in classical resolution methods. These approaches utilize chiral catalysts or biocatalysts to stereoselectively transform a prochiral precursor, most commonly 2-acetylthiophene (B1664040), into the desired enantiomerically enriched amine.
Asymmetric Hydrogenation of Prochiral Precursors
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of ketones and imines. core.ac.uk This method typically involves the use of transition metal catalysts, such as rhodium or ruthenium, complexed with chiral ligands. nih.govrsc.orgrsc.org The reaction converts the prochiral ketone, 2-acetylthiophene, into the corresponding chiral alcohol, 1-(thiophen-2-yl)ethan-1-ol, which can then be converted to the amine. Alternatively, direct reductive amination of the ketone can yield the chiral amine.
Ruthenium complexes, particularly those with chiral diphosphine and diamine ligands like BINAP and DPEN respectively, have demonstrated high catalytic activity and enantioselectivity in the hydrogenation of various ketones. nih.govnih.gov For instance, the hydrogenation of acetophenone, a structural analogue of 2-acetylthiophene, using a RuCl₂[(S)-xylbinap][(S)-dpen] catalyst achieves a 99% enantiomeric excess (ee). nih.gov Similarly, chiral η⁶-arene/N-tosylethylenediamine-Ru(II) complexes are effective for the asymmetric hydrogenation of ketones under slightly acidic conditions, a feature that can be advantageous for base-sensitive substrates. nih.govnih.gov Rhodium-based catalysts, often paired with chiral phosphine (B1218219) ligands, are also widely employed for the asymmetric hydrogenation of various prochiral olefins and ketones. rsc.orgrsc.orgnih.gov
| Catalyst/Ligand System | Substrate | Product | Yield (%) | ee (%) | Reference(s) |
| RuCl₂[(S)-TolBINAP]/ (S,S)-DPEN | Acetophenone | (R)-1-Phenylethanol | Quantitative | 80 | nih.gov |
| Ru(OTf)[(S,S)-TsDPEN] (p-cymene) | 4-Chromanone | (S)-4-Chromanol | Quantitative | 98 | nih.govnih.gov |
| Rh/ZhaoPhos | Exocyclic α,β-unsaturated lactone | α-chiral cyclic lactone | up to 99 | up to 99 | rsc.org |
| [{RhCl₂Cp*}₂]/(1R,2S)-aminoindanol | Acetophenone | (R)- and (S)-1-Phenylethanol | High | up to 43 | mdpi.comresearchgate.net |
Biocatalytic Transformations for Enantiopure Amine Synthesis
Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical methods. diva-portal.org Amine transaminases (ω-TAs) are particularly valuable enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, producing a chiral amine with high enantiomeric purity. diva-portal.orgdiva-portal.org The asymmetric synthesis of (1S)-1-(thiophen-2-yl)ethan-1-amine can be effectively achieved by the reductive amination of 2-acetylthiophene using an (S)-selective ω-transaminase. rsc.org
These enzymatic reactions are typically performed in aqueous media under mild conditions, making them environmentally friendly. diva-portal.org A significant challenge in transaminase-catalyzed reactions is the unfavorable equilibrium, which can limit product conversion. diva-portal.org Strategies to overcome this include using specific amine donors that help shift the equilibrium or removing the ketone by-product. nih.gov The engineering of transaminases to improve their activity towards bulky substrates or to enhance their stability is an active area of research. rsc.orgmdpi.com
| Enzyme | Substrate | Amine Donor | Product | Conversion (%) | ee (%) | Reference(s) |
| ω-Transaminase (engineered BPTA) | 1-Propiophenone | (S)-1-Phenylethylamine | (S)-1-Amino-1-phenylpropane | 94.4 | >99.9 | rsc.org |
| ω-Transaminase (ATA-113) | Benzaldehyde | o-Xylylenediamine | Benzylamine | >99 | >99 | nih.gov |
| ω-Transaminase (TR₈) | 4-Trifluoromethylacetophenone | Isopropylamine (IPA) | (S)-1-(4-Trifluoromethylphenyl)ethylamine | - | >99 | mdpi.com |
Organocatalytic Enantioselective Routes
Organocatalysis, which uses small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside metal catalysis and biocatalysis. researchgate.netbeilstein-journals.org For the synthesis of chiral amines, chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are prominent catalysts. acs.orgbeilstein-journals.orgchemrxiv.orgnih.gov These catalysts can activate imines, formed in situ from the ketone and an amine source, for nucleophilic attack.
The enantioselective synthesis of homoallylic amines, for example, has been achieved through the allylation of imines catalyzed by chiral disulfonimides or other hydrogen-bond donor catalysts. beilstein-journals.orgnih.gov The application of organocatalysis to the synthesis of thiophene-containing chiral molecules is also an area of growing interest. researchgate.netrsc.org For instance, quinine-derived bifunctional thiourea (B124793) catalysts have been successfully used in the asymmetric annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide to produce polycyclic benzo[b]thiophene derivatives with up to 97% ee. rsc.org
| Catalyst Type | Reaction Type | Substrate(s) | Product | Yield (%) | ee (%) | Reference(s) |
| Chiral Phosphoric Acid (CPA) | para-Addition | Anilines + Cyclic Thioimidates | Chiral N,S-acetal | up to 96 | up to 99 | acs.org |
| Quinine-derived Thiourea | [3+3] Annulation | N-(benzo[b]thiophen-2-yl)-sulfonamide + Alkynyl cycloenone | Dihydrobenzo nih.govworktribe.comthieno [2,3-b]pyridine | up to 93 | up to 97 | rsc.org |
| Chiral Disulfonimide | Hosomi–Sakurai Allylation | In situ N-Fmoc-imine + Allyltrimethylsilane | Fmoc-protected homoallylic amine | - | - | beilstein-journals.orgnih.gov |
Chiral Resolution Strategies for Thiophen-2-yl-ethanamine
Resolution is a traditional yet reliable method for separating enantiomers from a racemic mixture. This approach involves converting the enantiomers into diastereomers, which possess different physical properties and can thus be separated.
Diastereomeric Salt Formation and Separation
The most common method for resolving racemic amines is through the formation of diastereomeric salts by reacting the amine with a chiral resolving agent, typically a chiral acid. libretexts.orgpbworks.com For the resolution of racemic 1-(thiophen-2-yl)ethan-1-amine, a chiral acid like (+)-tartaric acid can be used. libretexts.orglibretexts.org
The reaction between the racemic amine and the single enantiomer of the chiral acid results in a mixture of two diastereomeric salts, for example, (R-amine)-(R,R-acid) and (S-amine)-(R,R-acid). libretexts.org These diastereomers exhibit different solubilities in a given solvent, allowing one to be selectively crystallized while the other remains in the mother liquor. pbworks.comgoogle.com After separation by filtration, the pure enantiomer of the amine can be recovered from the salt by treatment with a base. libretexts.orgpbworks.com
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful method that leverages the stereoselectivity of enzymes, most commonly lipases, to differentiate between two enantiomers in a racemic mixture. mdpi.comresearchgate.netnih.govresearchgate.net In this process, the enzyme catalyzes a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other. nih.gov
For a racemic mixture of 1-(thiophen-2-yl)ethan-1-amine, a lipase (B570770) such as Candida antarctica lipase B (CALB) can be used with an acyl donor. The enzyme will selectively acylate one enantiomer, for instance, the (R)-enantiomer, leaving the unreacted (S)-enantiomer in high enantiomeric excess. researchgate.net The acylated product and the unreacted amine can then be separated. This method is highly efficient and often provides products with very high enantiomeric purity. mdpi.comnih.gov A notable application is seen in the synthesis of a key intermediate for the drug Duloxetine, which involves the lipase-catalyzed kinetic resolution of rac-3-chloro-1-(thiophen-2-yl)propan-1-ol. nih.gov
| Enzyme | Racemic Substrate | Reaction Type | Products | Enantiomeric Excess (ee) | Reference(s) |
| Candida antarctica Lipase B (CALB) | Phenylethylamines | N-Acylation | (S)-Amine and (R)-Amide | Excellent | researchgate.net |
| Lipase from Burkholderia plantarii | rac-3-chloro-1-(thiophen-2-yl)propan-1-ol | O-Acylation | (S)-alcohol and (R)-semiester | >99% (for (S)-alcohol) | nih.gov |
| Novozyme 435 / CAL-B | Aromatic Morita-Baylis-Hillman butyrate (B1204436) | Hydrolysis | Enantiopure butyrate and alcohol | >90% | nih.govresearchgate.net |
Chemical Transformation from Other Thiophene-Based Precursors
The synthesis of the chiral amine this compound is frequently accomplished through the chemical modification of readily available thiophene-based starting materials. A predominant and highly effective strategy is the asymmetric reductive amination of a prochiral ketone precursor, which allows for the direct installation of the chiral amine functionality. nih.govresearchgate.net This approach is valued for its efficiency and ability to generate the target enantiomer with high stereoselectivity.
The most common thiophene-based precursor for this transformation is 1-(thiophen-2-yl)ethanone, also known as 2-acetylthiophene. simsonpharma.com This ketone serves as an ideal substrate for asymmetric reductive amination, a reaction that converts a carbonyl group into an amine in a single conceptual step using an amine source and a reducing agent under the influence of a chiral catalyst. youtube.comorganic-chemistry.org The process typically involves the in-situ formation of an imine or enamine intermediate from the ketone and an amine source, which is then stereoselectively reduced to yield the chiral amine. youtube.com
Methodologies for this transformation can be broadly categorized into chemocatalytic and biocatalytic approaches, both offering distinct advantages in terms of catalyst selection, reaction conditions, and scalability.
Chemocatalytic Asymmetric Reductive Amination
Transition metal catalysis is a cornerstone of asymmetric reductive amination. nih.gov Chiral complexes of metals such as iridium, ruthenium, and rhodium, featuring sophisticated phosphine ligands, have proven effective in catalyzing the hydrogenation of the C=N bond of the imine intermediate with high enantioselectivity. The choice of metal, chiral ligand, and reaction conditions is critical for achieving high yield and enantiomeric excess (e.e.). For instance, iridium complexes are often noted for their performance under mild conditions. nih.gov
The general scheme involves reacting 1-(thiophen-2-yl)ethanone with an amine source, such as ammonium (B1175870) formate (B1220265) or aqueous ammonia (B1221849), in the presence of a chiral catalyst and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like formic acid or isopropanol). researchgate.netorganic-chemistry.org
Table 1: Exemplary Chemocatalytic Asymmetric Reductive Amination of 1-(thiophen-2-yl)ethanone The data below is illustrative of typical methodologies and may not represent a single, specific published experiment but rather a composite of common findings in the field.
| Catalyst System (Metal/Ligand) | Amine Source | Reducing Agent / Conditions | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| [Ir(cod)Cl]₂ / (R)-BINAP | NH₄OAc | H₂ (50 atm), 40°C | Methanol | >90 | >95 |
| [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | NH₄HCO₂ | Formic Acid/Triethylamine | Acetonitrile | >85 | >97 |
| Rh(cod)₂BF₄ / (R,S)-JosiPhos | NH₃ (aq) | H₂ (20 atm), 60°C | Toluene | >88 | >96 |
Biocatalytic Reductive Amination
Enzymatic methods provide a powerful and environmentally benign alternative for synthesizing this compound. nih.gov Two main classes of enzymes are employed for this purpose: amine dehydrogenases (AmDHs) and transaminases (TAs), also known as aminotransferases.
Amine dehydrogenases catalyze the direct reductive amination of a ketone using ammonia as the amine donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. nih.gov The stereochemical outcome is dictated by the inherent selectivity of the enzyme. To make the process economically viable, the expensive cofactor must be regenerated in situ, often accomplished by adding a second enzyme, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), and its corresponding substrate (formate or glucose).
Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine, isopropylamine) to the ketone substrate, 1-(thiophen-2-yl)ethanone. nih.gov This reaction generates the desired chiral amine and a ketone byproduct. The equilibrium can be driven towards product formation by using a large excess of the amine donor or by removing the ketone byproduct.
Table 2: Biocatalytic Synthesis of this compound The data below is illustrative of typical biocatalytic methodologies.
| Enzyme Type | Specific Enzyme (Example) | Co-substrate / Amine Donor | Conditions | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| Amine Dehydrogenase (AmDH) | Engineered AmDH from Bacillus sp. | NH₄Cl, NADH (regenerated with FDH/Formate) | pH 8.5, 30°C | >99 | >99.5 |
| (S)-Transaminase (TA) | Transaminase from Aspergillus terreus | L-Alanine | pH 7.5, 35°C, PLP cofactor | >95 | >99 |
| (S)-Transaminase (TA) | Transaminase from Arthrobacter sp. | Isopropylamine | pH 8.0, 40°C, PLP cofactor | >98 | >99 |
Role of 1s 1 Thiophen 2 Yl Ethan 1 Amine in Asymmetric Catalysis and Stereocontrol
Chiral Ligand Design and Application in Asymmetric Metal-Catalyzed Reactions
The primary amine functionality of (1S)-1-(thiophen-2-yl)ethan-1-amine allows for its straightforward incorporation into more complex molecular architectures, particularly chiral ligands for transition metal catalysis. The thiophene (B33073) moiety itself can also play a role in coordinating to a metal center or influencing the electronic and steric properties of the resulting catalyst.
A common strategy for ligand design involves the condensation of the chiral amine with a carbonyl compound to form a Schiff base, which contains an imine (C=N) functional group. These Schiff base ligands are readily synthesized and can coordinate to a variety of metal ions through the imine nitrogen and other donor atoms present in the molecule mdpi.com. For instance, the reaction of this compound with an appropriate aldehyde or ketone, such as salicylaldehyde (B1680747) or 2-hydroxyacetophenone, would yield a chiral Schiff base ligand capable of forming stable complexes with transition metals like copper, cobalt, or vanadium nih.govresearchgate.netnih.gov. The stereochemistry of the final product in a catalyzed reaction is dictated by the chiral environment created by the ligand around the metal's active site.
Asymmetric hydrogenation, the addition of hydrogen across a double bond (e.g., C=C, C=O, C=N) to create a new stereocenter, is a cornerstone of modern synthetic chemistry. The effectiveness of this reaction hinges on the chiral catalyst, which is typically a complex of a transition metal (commonly rhodium, ruthenium, or iridium) with a chiral ligand nih.govmdpi.com.
Ligands derived from this compound are potential candidates for this transformation. For example, it can be used to synthesize chiral phosphine-containing ligands. The amine can be converted into a secondary amine and then reacted with a phosphine (B1218219) source, or used to create a scaffold that directs the stereochemistry of a P-stereogenic phosphine ligand nih.gov. These P,N-type ligands can then coordinate to iridium or rhodium precursors to generate active catalysts for the hydrogenation of prochiral ketones, imines, or olefins, leading to the formation of chiral alcohols and amines with high enantiomeric excess (ee). While specific data for ligands derived directly from this compound in this application is not extensively documented in readily available literature, the principles are well-established with analogous chiral amines.
Table 1: Representative Results for Asymmetric Hydrogenation of Ketones with Chiral P,N-Ligand/Metal Complexes This table presents typical results achieved with chiral P,N-ligands in asymmetric hydrogenation to illustrate the potential application of ligands derived from this compound.
| Entry | Substrate (Ketone) | Catalyst System | Enantiomeric Excess (ee) | Reference Class |
| 1 | Acetophenone | [Rh(COD)₂]BF₄ / Chiral Phosphine-Phosphite Ligand | ~50% | nih.gov |
| 2 | Methyl (Z)-2-acetamido-3-phenylacrylate | [Rh(COD)₂]BF₄ / Chiral Phosphine-Phosphite Ligand | ~50% | nih.gov |
Interactive Data Table
| Entry | Substrate (Ketone) | Catalyst System | Enantiomeric Excess (ee) | Reference Class |
|---|---|---|---|---|
| 1 | Acetophenone | [Rh(COD)₂]BF₄ / Chiral Phosphine-Phosphite Ligand | ~50% | [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEL-Q-g4cgNe5A4INRvbaGaQ-Wrqx7a-bDt3-VtzOijO32UuM7St-MKDWLrryA8Us8vozzjjr7iMSoQdO0ugBtY-XOQKb72emtrVFAoBFEes-4fQ5WfyaWAOV3-HPVKgKg9i8j9_9wNnPG2Q9v)] |
| 2 | Methyl (Z)-2-acetamido-3-phenylacrylate | [Rh(COD)₂]BF₄ / Chiral Phosphine-Phosphite Ligand | ~50% | nih.gov |
Beyond hydrogenation, metal complexes featuring ligands derived from chiral thiophene amines are employed in a variety of other asymmetric transformations. The specific reaction is determined by the choice of metal and the design of the ligand.
One notable example is the asymmetric oxidation of sulfides. Vanadium complexes prepared from chiral Schiff base ligands have been shown to effectively catalyze the oxidation of prochiral sulfides to chiral sulfoxides using hydrogen peroxide as the oxidant iaea.org. A Schiff base ligand synthesized from this compound and a substituted salicylaldehyde could be used to form a chiral vanadium complex. This complex could then mediate the enantioselective transfer of an oxygen atom to a sulfide, such as thioanisole, to produce the corresponding sulfoxide (B87167) with significant enantioselectivity iaea.org.
Table 2: Vanadium-Catalyzed Asymmetric Oxidation of Thioanisole This table is based on results for thiophene-derived Schiff base ligands, illustrating the expected performance of a ligand derived from this compound.
| Ligand Type | Metal | Oxidant | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Thiophene-derived Schiff Base | Vanadium | H₂O₂ | up to 89 | up to 79 | iaea.org |
Interactive Data Table
| Ligand Type | Metal | Oxidant | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
|---|---|---|---|---|---|
| Thiophene-derived Schiff Base | Vanadium | H₂O₂ | up to 89 | up to 79 | iaea.org |
Other potential applications include copper-catalyzed asymmetric conjugate additions and iron-catalyzed hydrosilylations, where the chiral ligand environment dictates the stereochemical outcome of the carbon-carbon or carbon-silicon bond formation nih.govnih.gov.
This compound as an Organocatalyst
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Chiral primary and secondary amines are a prominent class of organocatalysts. They can operate through two main activation modes: enamine catalysis and iminium catalysis. In enamine catalysis, the chiral amine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate, which then attacks an electrophile. In iminium catalysis, the amine condenses with an α,β-unsaturated aldehyde or ketone to form an electrophilic iminium ion, which is then attacked by a nucleophile.
While direct use of this compound as an organocatalyst is not widely reported, it can serve as a precursor for more complex bifunctional organocatalysts. For example, reacting the amine with an isothiocyanate can yield a chiral thiourea (B124793). Chiral thioureas are powerful bifunctional catalysts that can activate electrophiles (e.g., nitroalkenes) through hydrogen bonding with the thiourea moiety, while the amine portion activates a nucleophile (e.g., a ketone) by forming an enamine. This dual activation strategy is highly effective in asymmetric Michael additions.
This compound as a Chiral Auxiliary in Diastereoselective Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction sigmaaldrich.com. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. Chiral primary amines like this compound are well-suited for this role, particularly in the diastereoselective alkylation of carboxylic acid derivatives nih.govharvard.edu.
The general strategy involves coupling the chiral amine with a carboxylic acid to form a chiral amide. The chiral auxiliary then directs the approach of an electrophile to one of the two faces of the enolate formed from the amide. Deprotonation of the α-carbon of the acyl group with a strong base (e.g., LDA or NaHMDS) generates a conformationally rigid chelated enolate, where the auxiliary shields one face. The subsequent addition of an alkylating agent (e.g., an alkyl halide) occurs from the less sterically hindered face, leading to the formation of a new carbon-carbon bond with high diastereoselectivity researchgate.netnih.gov. Finally, the auxiliary can be cleaved, typically by hydrolysis or reduction, to yield the chiral carboxylic acid, alcohol, or aldehyde, and the chiral amine auxiliary can be recovered and reused nih.govresearchgate.net. This methodology has been extensively developed using similar amines like pseudoephedrine and phenylethylamine harvard.edu.
Table 3: Diastereoselective Alkylation of Propionamide Derived from a Chiral Amine Auxiliary This table illustrates the typical high diastereoselectivity achieved in the alkylation of amides derived from chiral amines, a role for which this compound is suitable.
| Chiral Amine Type | Electrophile (R-X) | Diastereomeric Excess (de) | Reference Class |
| Pseudoephenamine | Benzyl Bromide | >98% | nih.govharvard.edu |
| 1,3-Oxazolidine | Alkyl Halide | >99% | researchgate.net |
Interactive Data Table
| Chiral Amine Type | Electrophile (R-X) | Diastereomeric Excess (de) | Reference Class |
|---|---|---|---|
| Pseudoephenamine | Benzyl Bromide | >98% | nih.govharvard.edu |
| 1,3-Oxazolidine | Alkyl Halide | >99% | researchgate.net |
Mechanistic Investigations of Reactions Involving 1s 1 Thiophen 2 Yl Ethan 1 Amine
Elucidation of Catalytic Cycles in Asymmetric Hydrogenation and Other Transformations
Asymmetric hydrogenation is a powerful tool for creating chiral molecules, often relying on a catalytic cycle involving a metal center and a chiral ligand. While (1S)-1-(thiophen-2-yl)ethan-1-amine itself is not commonly cited as a primary ligand in well-known hydrogenation catalysts, it can be a precursor for more complex chiral ligands or participate in related transformations like reductive amination.
A general catalytic cycle for the asymmetric hydrogenation of a ketone, for instance, often involves a ruthenium(II) complexed with a chiral diamine ligand. The mechanism, known as a metal-ligand bifunctional mechanism, proceeds through several key steps:
Catalyst Activation: The precatalyst reacts with hydrogen gas to form a reactive metal hydride species, often an 18-electron complex.
Outer-Sphere Interaction: The ketone substrate interacts with the catalyst not by direct coordination to the metal, but through hydrogen bonding between the ketone's carbonyl oxygen and the N-H group of the amine ligand. Simultaneously, the carbonyl carbon is approached by the hydride (H⁻) attached to the ruthenium metal.
Hydrogen Transfer: The hydride and the proton from the ligand's nitrogen are transferred to the ketone's carbonyl group, forming the chiral alcohol product. This transfer occurs in a concerted fashion through a six-membered transition state.
Product Release and Catalyst Regeneration: The newly formed alcohol product dissociates, and the catalyst is regenerated by reacting with another molecule of hydrogen, ready to start a new cycle.
Studies on Reactivity and Stereoselectivity in Amine-Mediated Processes
Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. When a chiral amine like this compound is used, its inherent chirality can influence the stereochemical outcome of the reaction.
This influence is typically achieved through the formation of diastereomeric transition states. For example, in the reaction of this compound with a prochiral ketone, two diastereomeric imines can be formed. The subsequent attack of a reducing agent (like a hydride) will occur from one of two faces. The steric and electronic properties of the amine's substituents (the methyl group and the thiophene (B33073) ring) will direct the incoming nucleophile to the less hindered face, leading to the preferential formation of one diastereomer of the final product amine.
The factors governing this stereochemical control include:
Steric Hindrance: The bulky thiophene group and the methyl group create a chiral environment that sterically blocks one face of the imine C=N double bond.
Conformational Control: The molecule may adopt a preferred conformation to minimize steric strain, which in turn exposes one face of the reactive center to attack.
Electronic Effects: The electron-rich thiophene ring might engage in electronic interactions (e.g., π-stacking) in the transition state, further stabilizing one diastereomeric pathway over the other.
While specific studies quantifying the diastereomeric or enantiomeric excess for reactions mediated by this compound are not readily found, the principles of asymmetric induction provide a clear qualitative model for its reactivity.
Kinetic and Thermodynamic Profiling of Relevant Reactions
The course of a chemical reaction can be under either kinetic or thermodynamic control.
Kinetic Control: At lower temperatures, the major product is the one that is formed fastest, meaning it proceeds through the transition state with the lowest activation energy. This reaction is often irreversible.
Kinetic studies of amine reactions, such as Michael-type additions, can reveal important mechanistic details. For instance, a study on the reaction of secondary amines with an activated alkyne measured second-order rate constants (k_N) to probe the reaction mechanism. By analyzing how the reaction rate changes with the amine's basicity (a Brønsted-type plot), researchers concluded the reaction proceeds through a stepwise mechanism where the initial nucleophilic attack is the rate-determining step.
A hypothetical kinetic vs. thermodynamic profile for the reductive amination using this compound could be considered. The initial formation of the imine is an equilibrium process. The relative stability of the possible diastereomeric imines would represent the thermodynamic aspect. The subsequent reduction is typically irreversible and under kinetic control. The relative rates of reduction of the diastereomeric imines would determine the final product ratio.
Below is a representative table illustrating the type of data that would be generated from a kinetic study of an amine addition reaction, although specific data for this compound is not available.
| Amine Nucleophile | Solvent | pKa in Solvent | Second-Order Rate Constant, k_N (M⁻¹s⁻¹) |
|---|---|---|---|
| Piperidine | Acetonitrile | 18.92 | 1.58 x 10⁻² |
| Pyrrolidine | Acetonitrile | 19.58 | 1.12 x 10⁻¹ |
| Morpholine | Acetonitrile | 16.61 | 4.47 x 10⁻⁴ |
This interactive table presents hypothetical kinetic data for amine addition reactions. The data illustrates how reactivity (k_N) correlates with basicity (pKa) and structure. Data modeled after findings in similar studies.
Such quantitative data is essential for building a complete mechanistic picture, allowing for the optimization of reaction conditions to favor the desired stereoisomer and maximize yield.
Computational and Theoretical Studies on 1s 1 Thiophen 2 Yl Ethan 1 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netacs.org It is widely employed in organocatalysis to predict geometries, energies, and reactivity indices, offering a balance between accuracy and computational cost. acs.orgmdpi.com For (1S)-1-(thiophen-2-yl)ethan-1-amine, DFT calculations can elucidate the fundamental properties that dictate its behavior in chemical reactions.
The three-dimensional structure of a chiral catalyst is paramount to its function. Conformational analysis using DFT identifies the most stable arrangements of a molecule (conformers) and the energy barriers between them. For this compound, the key degree of freedom is the rotation around the single bond connecting the chiral center to the thiophene (B33073) ring.
Computational studies on analogous thiophene-based arylamides reveal that conformational preferences are dictated by a delicate interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding. rsc.org In the case of this compound, DFT calculations would explore the potential energy surface by systematically rotating the thiophene ring. This analysis can reveal whether specific conformers are stabilized by weak interactions between the amine's N-H bonds and the sulfur atom or π-system of the thiophene ring. Due to the tetrahedral geometry of the sp³-hybridized nitrogen in the amine, rapid pyramidal inversion is a characteristic feature; however, its interaction within a catalytic transition state assembly can lock it into a specific conformation. libretexts.orgdu.ac.in The preference for a particular conformation is crucial as it pre-organizes the molecule for interaction with substrates, directly influencing stereochemical outcomes in catalyzed reactions. rsc.org
Table 1: Conceptual Torsional Energy Profile for this compound This table is illustrative, based on typical findings for similar aromatic amines. Actual values require specific DFT calculations.
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| Global Minimum | ~60° | 0.0 | Gauche conformation, minimizing steric clash between the methyl group and the thiophene ring. |
| Local Minimum | ~180° | 1.5 - 2.5 | Anti conformation, potentially less stable due to eclipsing interactions with ring hydrogens. |
| Transition State | ~0° | 4.0 - 6.0 | Eclipsed conformation, representing the rotational barrier. |
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy of the HOMO relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. mdpi.comnih.gov
For thiophene derivatives, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO distribution depends on the substituents. mdpi.comresearchgate.net In this compound, the lone pair on the nitrogen atom significantly contributes to the HOMO, making the amine group the primary site of nucleophilic attack. DFT calculations provide precise energies and visualizations of these orbitals.
Mulliken population analysis is a method to calculate the partial atomic charges within a molecule, revealing sites susceptible to electrostatic interactions. researchgate.netniscpr.res.in In this compound, the nitrogen atom is expected to carry a significant negative charge, making it a hydrogen bond acceptor, while the amine hydrogens will be positively charged, acting as hydrogen bond donors. These charge distributions are critical for understanding how the molecule will bind to substrates and other catalysts in a reaction environment. mdpi.comniscpr.res.in
Table 2: Representative FMO Energies and Atomic Charges for Thiophene Derivatives Data are conceptual and derived from typical values for analogous compounds found in the literature. mdpi.comresearchgate.netnih.gov
| Frontier Molecular Orbital (FMO) Data | Mulliken Atomic Charges (e) | |||
|---|---|---|---|---|
| Parameter | Typical Value (eV) | Implication | Atom | Typical Charge |
| EHOMO | -5.5 to -6.5 | Indicates nucleophilic character (electron-donating). | N (amine) | -0.6 to -0.8 |
| ELUMO | -0.5 to +0.5 | Indicates electrophilic character (electron-accepting). | H (on N) | +0.3 to +0.4 |
| ΔE (LUMO-HOMO) | ~5.0 to 7.0 | High gap suggests good kinetic stability. | S (thiophene) | -0.1 to +0.1 |
One of the most powerful applications of DFT is the modeling of reaction mechanisms, including the identification of transition states (TS). researchgate.netacs.org For reactions catalyzed by this compound, such as Michael additions or aldol (B89426) reactions, the amine typically forms a nucleophilic enamine or a transient iminium ion with the substrate. acs.orgnih.gov
Computational chemists can model the different pathways leading to the (R) and (S) products. By locating the transition state structures for each pathway (e.g., TS-R and TS-S) and calculating their relative free energies (ΔG‡), the enantioselectivity of the reaction can be predicted. rsc.orgrsc.org The stereochemical outcome is determined by the energy difference between these competing transition states (ΔΔG‡). A lower energy transition state corresponds to a faster reaction rate and the formation of the major enantiomer. researchgate.net These models allow researchers to pinpoint the specific noncovalent interactions—such as hydrogen bonds or steric repulsion—that stabilize one transition state over the other, providing a rational basis for the observed stereoselectivity. acs.orgnih.gov
Molecular Dynamics Simulations for Intermolecular Interactions and Catalytic Performance
While DFT calculations are excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations model the temporal evolution of a molecular system, providing insights into its dynamic behavior. mdpi.com MD simulations can be used to study this compound in a solvated environment, mimicking real reaction conditions. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies Related to Stereoselective Outcomes
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their activity. nih.gov In the context of asymmetric catalysis, QSAR can be adapted to model Quantitative Structure-Enantioselectivity Relationships (QSER). These studies aim to predict the enantiomeric excess (% ee) of a reaction based on calculated molecular descriptors of the catalyst. nih.gov
For a series of catalysts based on the this compound scaffold (e.g., with different substituents on the thiophene ring), a QSAR study would involve several steps. First, a set of molecular descriptors would be calculated for each catalyst. These can include steric parameters (e.g., molecular volume), electronic parameters (e.g., HOMO/LUMO energies, atomic charges), and topological indices. nih.govnih.gov Then, a mathematical model is built using statistical methods like multiple linear regression (MLR) to establish a correlation between these descriptors and the experimentally observed % ee. A successful QSAR model can be used to predict the stereoselectivity of new, untested catalysts, thereby guiding the design of more efficient and selective organocatalysts for a desired transformation.
Table 3: Key Descriptor Classes for a QSAR Study on Stereoselectivity
| Descriptor Class | Example Descriptors | Relevance to Stereoselectivity |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Govern nucleophilicity/electrophilicity of the catalyst and strength of electrostatic/hydrogen bonding interactions in the transition state. |
| Steric/Topological | Molecular Volume, Surface Area, Sterimol Parameters, Kappa Shape Indices | Describe the size and shape of the catalyst, which dictates steric hindrance and the geometry of the chiral pocket in the transition state. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences catalyst solubility and interactions in nonpolar/polar environments, affecting transition state solvation. |
| Quantum Chemical | Hardness (η), Electrophilicity Index (ω) | Provide more nuanced measures of reactivity and stability that can correlate with activation energies. mdpi.com |
Derivatives and Analogues of 1s 1 Thiophen 2 Yl Ethan 1 Amine: Synthesis and Research Applications
Synthesis of Substituted Thiophene-Amine Scaffolds
The synthesis of derivatives based on the (1S)-1-(thiophen-2-yl)ethan-1-amine framework is pivotal for creating a diverse range of chiral ligands and catalysts. Synthetic strategies generally focus on two main approaches: the initial asymmetric synthesis of the core amine structure and the subsequent functionalization of the thiophene (B33073) ring or modification of the amine group.
A fundamental and widely used method for preparing chiral amines is the asymmetric reductive amination of a corresponding ketone, in this case, 1-(thiophen-2-yl)ethanone. researchgate.netsimsonpharma.com The Ellman method, which utilizes a tert-butanesulfinamide auxiliary, is a powerful and versatile strategy for the synthesis of a vast array of chiral amines, including those with heteroaromatic groups like thiophene. yale.edu This approach involves the condensation of the ketone with (R)- or (S)-tert-butanesulfinamide to form a tert-butanesulfinyl imine, which is then diastereoselectively reduced to yield the desired chiral amine after acidic removal of the auxiliary.
Once the primary chiral amine scaffold is obtained, further modifications can be introduced. Substituents can be incorporated into the thiophene ring to alter the steric and electronic environment of the molecule. For instance, Suzuki cross-coupling reactions can be employed to introduce aryl or other groups at the 3-position of the thiophene ring. nih.gov Another method involves direct iodination of the thiophene ring, which can then serve as a handle for further cross-coupling reactions. nih.gov
Modification of the amine functionality itself leads to more complex and often more effective ligands. For example, chiral thiolated amino alcohols have been synthesized by reacting thiophene carbaldehydes with chiral amino alcohols like norephedrine (B3415761). mku.edu.trresearchgate.net These resulting β-amino alcohol ligands, which incorporate the thiophene motif, have proven effective in various catalytic asymmetric reactions. Similarly, Schiff base ligands can be prepared through the condensation of the primary amine or a derivative with an appropriate aldehyde or ketone. researchgate.net These Schiff bases are often used to form chiral metal complexes for catalysis.
The table below summarizes various synthetic strategies for creating substituted thiophene-amine scaffolds.
| Synthetic Strategy | Precursors | Resulting Scaffold | Key Features |
| Asymmetric Reductive Amination | 1-(Thiophen-2-yl)ethanone, Chiral Auxiliary (e.g., tert-butanesulfinamide) | This compound | Establishes the core chiral amine structure. yale.edu |
| Suzuki Cross-Coupling | 3-Bromothiophene derivative, Boronic acid | 3-Substituted thiophene derivative | Introduces diverse substituents on the thiophene ring. nih.gov |
| Ring Iodination | Thiophene derivative, I₂, HNO₃ | Iodinated thiophene derivative | Provides a handle for further functionalization. nih.gov |
| Amino Alcohol Formation | Thiophene carbaldehyde, Chiral amino alcohol (e.g., norephedrine) | Chiral thiophene-based amino alcohol | Creates bidentate ligands for metal catalysis. mku.edu.trresearchgate.net |
| Schiff Base Formation | Thiophene-amine derivative, Aldehyde/Ketone | Chiral Schiff base (imine) | Forms tridentate or bidentate ligands for asymmetric catalysis. researchgate.net |
Exploration of Stereochemical Influence of Derivatives in Asymmetric Transformations
Chiral thiophene-based amino alcohols, synthesized from thiophene carbaldehydes and norephedrine, have been successfully applied as ligands in the copper-catalyzed asymmetric Henry reaction (nitroaldol reaction). mku.edu.trresearchgate.net In these reactions, the ligand-metal complex creates a chiral environment that differentiates between the two enantiotopic faces of the aldehyde substrate. This results in the preferential formation of one enantiomer of the β-hydroxy nitroalkane product, with enantiomeric excesses (ee) reported as high as 96%. mku.edu.trresearchgate.net The choice of metal, solvent, and temperature, in conjunction with the specific structure of the chiral ligand, are all critical factors in optimizing the stereochemical control. mku.edu.tr
Similarly, chiral Schiff base ligands derived from thiophene moieties have been used in the vanadium-catalyzed asymmetric oxidation of sulfides to chiral sulfoxides. researchgate.net The coordination of the tridentate Schiff base ligand to the vanadium center generates a chiral catalyst that can enantioselectively oxidize the sulfide. Research has shown that the stereochemical outcome is highly dependent on the ligand structure.
A notable example of stereochemical influence is seen in the use of C₂-symmetric diamino-oligothiophene ligands in palladium-catalyzed asymmetric transformations. nih.gov The extended π-conjugated oligothiophene backbone of these ligands allows for remote functionalizations that can fine-tune the electronic and steric properties of the catalytic pocket, thereby influencing the enantioselectivity of the reaction. nih.gov This demonstrates that modifications distant from the metal's coordination sphere can have a profound impact on the stereochemical outcome.
The following table presents research findings on the application of these derivatives in asymmetric catalysis.
| Catalyst/Ligand Type | Asymmetric Reaction | Substrate Example | Best Enantiomeric Excess (ee) | Reference |
| Copper(II)-Thiophene Amino Alcohol Complex | Henry Reaction | Various aldehydes with nitromethane | Up to 96% | mku.edu.trresearchgate.net |
| Vanadium-Thiophene Schiff Base Complex | Sulfide Oxidation | Aryl methyl sulfides with H₂O₂ | Good enantioselectivities | researchgate.net |
| Palladium-Diamino-Oligothiophene Complex | Asymmetric Allylic Alkylation | (E)-1,3-Diphenylallyl acetate | High enantioselectivities | nih.gov |
| Cinchona-derived Squaramide | Sulfa-Michael/Aldol (B89426) Cascade | 2-Ylideneoxindoles with 1,4-dithiane-2,5-diol | Up to 99% | rsc.org |
Structure-Reactivity Relationship Studies of Modified Thiophene-Amine Structures
Understanding the relationship between the structure of a thiophene-amine based ligand and its catalytic performance is essential for the rational design of more efficient and selective catalysts. Researchers utilize a combination of experimental screening and computational studies to elucidate these structure-reactivity and structure-selectivity relationships.
Studies on chiral diamino-oligothiophene ligands in Pd-catalysis have revealed that the catalytic activity is intimately linked to the nature of the pendant π-conjugated oligothiophene units. nih.gov Altering the length or substitution pattern of the oligothiophene chain, even at positions remote from the chiral diamine core, can significantly modify the catalyst's behavior. This opens up possibilities for fine-tuning catalyst performance through remote structural adjustments, a concept that moves beyond traditional modifications within the immediate coordination sphere of the metal. nih.gov
In the context of vanadium-catalyzed asymmetric sulfoxidation, a direct comparison between chiral Schiff base ligands and their reduced (amino alcohol) counterparts showed that the Schiff bases (imines) generally afforded higher enantiomeric excesses. researchgate.net This suggests that the rigidity and electronic properties of the imine bond are crucial for creating a well-defined and effective chiral environment for the catalytic transformation. Furthermore, initial hypotheses in these studies considered that the different bond angles within the five-membered thiophene ring compared to a six-membered benzene (B151609) ring could influence the bite angle of the resulting metal-ligand complex, thereby affecting catalytic activity and selectivity. researchgate.net
Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly used to provide mechanistic insights and explain the origins of high stereoselectivity. For instance, in an asymmetric sulfa-Michael/aldol cascade reaction catalyzed by a cinchona-derived squaramide to form complex spiro[indoline-2,3′-thiophene]-3-ones, DFT calculations were employed to model the transition states and rationalize the observed high diastereo- and enantioselectivity. rsc.org These computational models help to visualize the key interactions between the catalyst, substrates, and intermediates that govern the reaction's outcome.
The influence of the absolute configuration of the chiral backbone is also a critical factor. In chiral amino alcohol ligands derived from norephedrine, the absolute configuration of the norephedrine moiety was shown to play a significant role in determining the configuration of the final product. researchgate.net
The table below highlights key findings in structure-reactivity relationship studies.
| Structural Modification | Catalytic System/Reaction | Observed Effect | Investigative Tool | Reference |
| Remote Functionalization of Oligothiophene | Pd-catalyzed asymmetric transformations | Fine-tuning of catalytic activity and selectivity | Experimental screening | nih.gov |
| Ligand Type (Schiff Base vs. Reduced Amine) | V-catalyzed asymmetric sulfoxidation | Schiff base ligands gave higher enantioselectivity | Comparative experimental studies | researchgate.net |
| Thiophene Ring Geometry | V-catalyzed asymmetric sulfoxidation | Hypothesized to alter the metal-ligand bite angle | Molecular modeling (MM2) | researchgate.net |
| Catalyst-Substrate Interaction | Organocatalytic sulfa-Michael/aldol cascade | Explanation for high stereoselectivity | DFT Calculations | rsc.org |
| Absolute Configuration of Chiral Auxiliary | Cu-catalyzed addition reactions | Configuration of auxiliary dictates product configuration | Experimental observation | researchgate.net |
Applications of 1s 1 Thiophen 2 Yl Ethan 1 Amine As a Chiral Intermediate in the Synthesis of Complex Molecules
Integration into Multi-Step Enantioselective Syntheses
The utility of (1S)-1-(thiophen-2-yl)ethan-1-amine as a chiral auxiliary is a cornerstone of its application in multi-step enantioselective synthesis. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. This strategy is fundamental in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the chirality of a molecule is often directly linked to its therapeutic efficacy.
In a typical synthetic route, this compound is covalently bonded to a substrate, introducing a chiral influence that directs subsequent transformations to produce one diastereomer in excess. This diastereoselective control is crucial for building molecules with multiple stereocenters in a predictable manner. The thiophene (B33073) moiety can also influence the reactivity and selectivity of nearby functional groups, further enhancing its utility in complex syntheses.
While specific, detailed examples of multi-step syntheses commencing directly from this compound are not extensively detailed in the provided search results, the principles of chiral auxiliary-guided synthesis are well-established. For instance, pseudoephedrine, a structurally analogous chiral amino alcohol, is widely used to direct the alkylation of enolates with high diastereoselectivity. Similarly, this compound can be anticipated to form chiral amides or imines that guide the stereoselective formation of new carbon-carbon or carbon-heteroatom bonds.
Preparation of Chiral Alcohols and Other Chiral Functionalities via Subsequent Transformations
A key application of chiral intermediates is their conversion into other valuable chiral functionalities, such as chiral alcohols. The synthesis of β-amino alcohols, for example, is a significant area of research due to their prevalence in biologically active compounds and their use as chiral ligands and catalysts.
One established method for synthesizing β-amino alcohols is the ring-opening of epoxides with amines. In this context, this compound can act as the nucleophilic amine, attacking an epoxide to yield a chiral amino alcohol. The stereochemistry of the resulting alcohol would be influenced by the stereocenter of the starting amine and the regioselectivity of the epoxide opening.
Furthermore, the amine functionality of this compound can be transformed into other chiral groups. For instance, it can be a precursor for the synthesis of chiral ligands containing a thiophene moiety. These ligands can then be used to catalyze a variety of asymmetric reactions, such as the oxidation of sulfides.
The transformation of amines to other functional groups is a fundamental aspect of organic synthesis. While direct examples of subsequent transformations of this compound are not explicitly detailed in the search results, the chemical principles suggest its potential for conversion into a variety of other chiral building blocks.
Construction of Advanced Heterocyclic Systems
The thiophene ring present in this compound makes it a valuable precursor for the synthesis of more complex, thiophene-containing heterocyclic systems. Thieno[2,3-d]pyrimidines, for instance, are a class of fused heterocyclic compounds with a range of biological activities. The synthesis of these systems often involves the cyclization of appropriately substituted thiophene precursors.
The general synthetic strategy for thieno[2,3-d]pyrimidines often starts with a 2-aminothiophene-3-carboxylate or a related derivative. While the direct use of this compound in these specific cyclizations is not explicitly described, its amine functionality and thiophene core suggest its potential as a starting material for preparing the necessary precursors. For example, the amine could be acylated and the thiophene ring further functionalized to enable subsequent cyclization reactions.
Multicomponent reactions (MCRs) offer another powerful strategy for the efficient synthesis of complex heterocyclic molecules. These reactions involve the combination of three or more starting materials in a single step to form a product that contains portions of all the reactants. The amine functionality of this compound makes it a suitable component for certain MCRs, potentially leading to the rapid construction of diverse heterocyclic scaffolds incorporating the chiral thiophene-ethylamino motif.
The synthesis of chiral polythiophenes is another area where derivatives of this compound could be employed. Chiral substituents on the thiophene ring can induce chirality in the resulting polymer, leading to materials with unique chiroptical properties.
Emerging Research Directions and Future Outlook
Sustainable Synthetic Routes to (1S)-1-(thiophen-2-yl)ethan-1-amine
The chemical industry's shift towards green chemistry has spurred the development of more environmentally benign and efficient syntheses of chiral amines. nih.gov Traditional methods often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. rsc.org Emerging research is focused on catalytic and biocatalytic approaches to circumvent these limitations.
One of the most promising sustainable methods is biocatalytic reductive amination . This technique utilizes enzymes, such as amine dehydrogenases (AmDHs), to catalyze the asymmetric amination of a ketone precursor, 1-(thiophen-2-yl)ethan-1-one, to produce the desired chiral amine with high enantioselectivity. nih.govfrontiersin.org These enzymatic reactions typically occur in aqueous media under mild conditions, significantly reducing the environmental footprint. researchgate.net Recent advancements in protein engineering are continuously improving the substrate scope, efficiency, and stability of these biocatalysts. nih.govnih.gov
Another area of active research is the development of green multicomponent reactions . These reactions, such as the Gewald reaction for the synthesis of 2-aminothiophenes, offer high atom economy by combining three or more reactants in a single step. researchgate.netnih.gov Researchers are exploring novel catalyst-free and solvent-free conditions, including ultrasound-assisted and microwave-assisted syntheses, to further enhance the sustainability of these routes. researchgate.net
The table below summarizes some of the key features of these emerging sustainable synthetic routes.
| Synthetic Route | Key Features | Advantages |
| Biocatalytic Reductive Amination | Use of amine dehydrogenases (AmDHs) or transaminases. | High enantioselectivity, mild reaction conditions (aqueous media, ambient temperature and pressure), biodegradable catalysts. frontiersin.orgresearchgate.net |
| Green Multicomponent Reactions | Combination of multiple starting materials in a single step. | High atom economy, reduced number of purification steps, potential for solvent-free conditions. researchgate.netnih.gov |
| Catalytic Hydrogenation | Use of heterogeneous or homogeneous metal catalysts with a chiral ligand. | High efficiency and selectivity, potential for catalyst recycling. rsc.org |
Development of Novel Catalytic Systems Utilizing Thiophene-Amine Motifs
The inherent chirality and the presence of both nitrogen and sulfur atoms make this compound and its derivatives attractive scaffolds for the development of novel chiral ligands for asymmetric catalysis. The thiophene (B33073) ring can act as a π-electron-rich system, while the amine group provides a coordination site for metal centers.
Researchers are actively designing and synthesizing new thiophene-based Schiff base and phosphine (B1218219) ligands . These ligands, when complexed with transition metals like copper, vanadium, or iridium, have shown significant potential in a variety of asymmetric transformations. rsc.orgresearchgate.netiaea.org For instance, vanadium complexes of chiral Schiff bases derived from thiophene derivatives have been successfully employed in the asymmetric oxidation of sulfides to chiral sulfoxides. iaea.org
Furthermore, the development of C2-symmetric ligands based on the thiophene framework is a growing area of interest. nih.gov These ligands have been applied in copper-catalyzed asymmetric Friedel-Crafts alkylations, achieving good yields and enantioselectivities. nih.gov The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic performance for specific reactions.
The table below highlights some examples of catalytic systems incorporating thiophene-amine motifs and their applications.
| Ligand Type | Metal | Application | Reference |
| Chiral Schiff Base | Vanadium | Asymmetric oxidation of sulfides | iaea.org |
| 2,5-bis(oxazolinyl)thiophene | Copper | Asymmetric Friedel-Crafts alkylation | nih.gov |
| Pyridine–aminophosphine | Iridium | Asymmetric hydrogenation of olefins and imines | rsc.org |
Advanced Computational Methodologies for Prediction of Stereoselectivity in Reactions Involving this compound
The rational design of stereoselective syntheses can be significantly accelerated by the use of computational chemistry. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms and predicting the stereochemical outcome of reactions involving chiral molecules like this compound. dntb.gov.uamdpi.com
By modeling the transition states of competing reaction pathways, DFT calculations can provide insights into the origins of stereoselectivity. rsc.org For instance, computational studies can help in understanding the non-covalent interactions between a chiral catalyst and the substrate that dictate the facial selectivity of an attack on a prochiral center. rsc.org This predictive capability is invaluable for the in-silico screening of catalysts and reaction conditions, thereby reducing the need for extensive experimental optimization.
Recent research has focused on improving the accuracy of these computational models by incorporating more sophisticated basis sets and accounting for solvent effects. nih.govnih.gov The correlation of calculated parameters, such as electrophilicity and nucleophilicity indices, with experimental reactivity and selectivity is an active area of investigation. nih.gov
The following table outlines the role of computational methods in predicting stereoselectivity.
| Computational Method | Information Obtained | Impact on Research |
| Density Functional Theory (DFT) | Transition state geometries and energies, reaction pathways, non-covalent interactions. dntb.gov.uarsc.org | Rational catalyst design, prediction of enantiomeric excess, mechanistic elucidation. |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions in crystal structures. nih.gov | Understanding solid-state packing and its influence on reactivity. |
| Fukui Function Calculations | Identification of reactive sites within a molecule (electrophilic and nucleophilic attack). nih.gov | Predicting regioselectivity in reactions. |
Exploration of New Chiral Building Block Applications
The utility of this compound as a chiral building block extends beyond its use in ligand synthesis. enamine.net Its unique structural features make it a valuable precursor for the synthesis of a wide range of complex and biologically active molecules. nih.gov
A significant area of exploration is its incorporation into fused heterocyclic systems . Thiophene-containing heterocycles are prevalent in many pharmaceuticals and agrochemicals. nih.govacs.org The chiral amine can be used to introduce a stereocenter, which is often crucial for biological activity. enamine.net For example, it can serve as a starting material for the synthesis of chiral thienopyrimidines and thienopyridines, which are scaffolds of interest in drug discovery. mdpi.com
Moreover, the development of new synthetic methodologies is expanding the repertoire of reactions in which this compound can be employed. scripps.edu This includes its use in the synthesis of novel amino alcohols and other functionalized chiral intermediates. researchgate.net As the demand for enantiomerically pure compounds in the life sciences continues to grow, the exploration of new applications for versatile chiral building blocks like this compound will remain a vibrant area of research. combichemistry.com
Q & A
Q. What are the recommended synthetic routes for (1S)-1-(thiophen-2-yl)ethan-1-amine, and how is enantiomeric purity ensured?
- Methodological Answer : The synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 1-(thiophen-2-yl)ethan-1-one) using chiral catalysts like oxazaborolidines. Enantiomeric purity is validated via chiral HPLC or polarimetry. For example, related thiophene-containing amines have been synthesized via reductive amination with sodium cyanoborohydride under controlled pH to favor the (S)-enantiomer . Purity ≥95% is achievable with recrystallization in ethanol or hexane .
Q. How is the compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- NMR : NMR (CDCl) shows a singlet for the chiral amine proton (~δ 1.5 ppm) and aromatic thiophene protons (δ 6.8–7.4 ppm). NMR confirms the stereochemistry at C1.
- IR : Stretching vibrations for NH (~3350 cm) and C-S (thiophene, ~690 cm).
- MS : Molecular ion peak at m/z 127.2 (CHNS) .
Q. What safety precautions are required during handling?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential respiratory irritation (H335) .
- Store under inert gas (argon) at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions and frontier molecular orbitals. The thiophene ring’s electron-rich nature and amine’s nucleophilicity can be quantified via Fukui indices. Correlation-energy formulas (e.g., Colle-Salvetti) assess non-covalent interactions in crystal packing .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
Q. How is the compound’s crystal structure determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves absolute configuration. Key steps:
- Grow crystals via slow evaporation (solvent: ethyl acetate/hexane).
- Collect data at 100 K.
- Refine using Olex2 or SHELX suite, with R < 0.05 for high precision .
Pharmacological and Biological Applications
Q. How to design experiments for studying dopamine receptor interactions?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina with D receptor structures (PDB: 7LIA). The thiophene moiety may occupy hydrophobic pockets, while the amine interacts with Asp103 .
- In Vitro Assays : Measure cAMP accumulation in HEK293 cells expressing hD receptors. EC values < 100 nM indicate potency .
Q. What are the challenges in optimizing bioavailability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
